Lipophilicity (XLogP3) Advantage Over Closest In-Class Analogs
The target compound demonstrates a computed XLogP3 of 2.4, which is 0.4 log units higher than the 5-CF₃ analog lacking the 7-methyl group (XLogP3 = 2.0), 0.6 log units higher than the 6-CF₃ regioisomer (XLogP3 = 1.8), and 1.2 log units higher than the 7-methyl analog lacking the CF₃ group (XLogP3 = 1.2) [1][2][3]. This incremental lipophilicity positions the compound closer to the optimal logP range (2-3) associated with balanced aqueous solubility and passive membrane permeability for CNS-targeting small molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-CF₃ analog (CAS 1042598-29-7): XLogP3 = 2.0; 6-CF₃ analog (CAS 1273564-15-0): XLogP3 = 1.8; 7-methyl analog (CAS 935843-93-9): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 5-CF₃ analog; +0.6 vs. 6-CF₃ analog; +1.2 vs. 7-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and oral absorption; the +0.4 to +1.2 log unit difference can translate to measurable differences in permeability coefficients and oral bioavailability in drug discovery programs.
- [1] PubChem CID 145874858, Computed Properties section, XLogP3-AA. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 43209410, Computed Properties section, XLogP3-AA. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem CID 71305273, Computed Properties section, XLogP3-AA. National Center for Biotechnology Information, 2026. View Source
